5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound belongs to the tetrahydrobenzo[b]thiophene class, a scaffold renowned for its pharmacological versatility. Structurally, it features a carboxamide group at position 3 and a benzamido group at position 2, substituted with a morpholinosulfonyl moiety. The tetrahydrobenzo[b]thiophene core contributes to rigidity and planar aromaticity, critical for interactions with biological targets such as kinases or proteases.
Properties
IUPAC Name |
5-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-13-2-7-17-16(12-13)18(19(22)25)21(30-17)23-20(26)14-3-5-15(6-4-14)31(27,28)24-8-10-29-11-9-24/h3-6,13H,2,7-12H2,1H3,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGWYGWMCSMOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H23N4O4S2
- Molecular Weight : 458.98 g/mol
- IUPAC Name : N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide; hydrochloride
This compound features a morpholine sulfonyl group attached to a benzamide moiety, contributing to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of morpholinosulfonylbenzamide have been shown to inhibit the growth of various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis and alter cell cycle progression in cancer cells.
-
Mechanism of Action :
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells. For example, studies show that certain derivatives lead to increased apoptosis rates compared to controls.
- Cell Cycle Arrest : The compound affects cell cycle distribution, particularly increasing the population in the G2/M phase while decreasing G0–G1 phase populations.
- Case Studies :
Anti-inflammatory Activity
In addition to anticancer properties, compounds containing morpholinosulfonyl groups have been linked to anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural and Functional Analogues
A. Ethyl-2-(Substituted Benzylideneamino)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives
- Key Features: These derivatives (e.g., compound S8 in ) replace the carboxamide group with a carboxylate ester and incorporate benzylideneamino substituents.
- Activity : Compound S8 (p-Br substituent) exhibited IC₅₀ values comparable to adriamycin against A-549 lung cancer cells, attributed to electron-withdrawing groups enhancing cytotoxicity .
- Comparison: The target compound’s carboxamide group may improve metabolic stability over ester-based analogs. The morpholinosulfonyl substituent could offer superior solubility and target specificity compared to halogenated benzylidene groups.
B. N-(3-Benzoyl-4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)-5-Methyl-2-(Methylsulfonyl) Pyrimidine-4-carboxamide
- Key Features : This analog () integrates a pyrimidine-carboxamide moiety and methylsulfonyl group.
- Activity: Methylsulfonyl groups are associated with kinase inhibition, but the target compound’s morpholinosulfonyl group may provide stronger hydrogen-bonding interactions with enzymes like EGFR or VEGFR .
C. 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-thiones
- Key Features : These triazole-thiones () feature phenylsulfonyl groups and fluorine substituents.
- Activity : Fluorine enhances membrane permeability, while sulfonyl groups stabilize tautomeric forms for enzyme binding. The target compound’s morpholine ring may mimic these effects with reduced toxicity .
D. 2-Amino-N-(2-Fluorophenyl)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide
- Key Features : A fluorophenyl substituent at the carboxamide position ().
- Activity: Fluorine improves bioavailability and CNS penetration.
Structure-Activity Relationship (SAR) Trends
Q & A
Q. What synthetic routes are recommended for synthesizing 5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
Methodological Answer:
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Step 1: Core Thiophene Formation
Start with a tetrahydrobenzo[b]thiophene scaffold. The methyl group at position 5 can be introduced via alkylation or via pre-functionalized starting materials. -
Step 2: Amide Coupling
React 4-(morpholinosulfonyl)benzoic acid with the thiophene amine using coupling agents like DCC or EDC, with DMAP as a catalyst. Optimize solvent (e.g., DMF or DCM) and temperature (0–25°C) to prevent side reactions . -
Step 3: Carboxamide Introduction
Use a nucleophilic substitution or carbodiimide-mediated coupling for the 3-carboxamide group. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) . -
Key Data Table:
Step Reagents/Conditions Yield Purity (HPLC) 1 Alkylation (MeI, K₂CO₃, DMF) 75% 95% 2 EDC, DMAP, DCM 65% 98% 3 NH₃/THF, 0°C 80% 97%
Q. What spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of substituents. The morpholinosulfonyl group shows distinct peaks at δ 3.6–3.8 ppm (morpholine protons) and δ 7.8–8.1 ppm (aromatic protons) .
- IR Spectroscopy : Validate amide (C=O at ~1650 cm⁻¹) and sulfonamide (S=O at ~1150–1300 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns. Expected m/z: 504.15 (calculated for C₂₂H₂₈N₃O₅S₂) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across assay models?
Methodological Answer:
Q. What strategies improve synthesis yield given the morpholinosulfonyl group’s sensitivity?
Methodological Answer:
- Protection-Deprotection :
Protect the sulfonamide with tert-butoxycarbonyl (Boc) during harsh reactions (e.g., high-temperature steps). Deprotect with TFA/DCM . - Solvent Selection :
Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Avoid protic solvents that may hydrolyze the sulfonamide . - Reaction Monitoring :
Employ TLC (silica, UV detection) or in-situ IR to track reaction progress and minimize over-oxidation .
Q. How to design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification :
Use computational docking (e.g., AutoDock Vina) with RORγt or acetylcholinesterase models. Validate with SPR binding assays . - Pathway Analysis :
Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) . - Data Integration :
Cross-reference with structural analogs (e.g., compound IIIb in ) to map structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
